molecular formula C29H21N3OS2 B283131 7-Benzylidene-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one

7-Benzylidene-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one

Cat. No. B283131
M. Wt: 491.6 g/mol
InChI Key: MTOHWFANFMWPLQ-QLYXXIJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Benzylidene-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is a chemical compound that has been studied for its potential applications in scientific research. It is a spirocyclic compound that contains a triaza ring system and a dithia ring system. This compound has been found to have interesting biological properties, which make it a potential candidate for use in various research fields.

Mechanism of Action

The mechanism of action of 7-Benzylidene-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase cascade, which leads to cell death. It has also been found to inhibit the formation of amyloid beta peptides in the brain by binding to the amyloid precursor protein and preventing its cleavage by beta-secretase.
Biochemical and Physiological Effects:
7-Benzylidene-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the formation of amyloid beta peptides in the brain, and reduce inflammation in the body. It has also been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-Benzylidene-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in lab experiments is its potential anti-cancer properties. It has also been found to have a number of other interesting biological properties, which make it a potential candidate for use in various research fields. However, one of the limitations of using this compound is its relatively complex synthesis method, which can make it difficult and time-consuming to produce in large quantities.

Future Directions

There are a number of future directions for research on 7-Benzylidene-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one. One area of research could be focused on further exploring its potential anti-cancer properties and identifying the specific mechanisms by which it induces apoptosis in cancer cells. Another area of research could be focused on developing more efficient and cost-effective synthesis methods for this compound. Additionally, further research could be done to explore its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Synthesis Methods

The synthesis of 7-Benzylidene-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one can be achieved through a multi-step process. The first step involves the reaction of benzaldehyde with thiourea to form 2-phenylthio-1-benzylidene-1,3-dihydro-2H-imidazole. This compound is then reacted with triphenylphosphine and sulfur to form 2-phenylthio-1-benzylidene-1,3-dithiole. The final step involves the reaction of 2-phenylthio-1-benzylidene-1,3-dithiole with triazacyclononane to form 7-Benzylidene-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one.

Scientific Research Applications

7-Benzylidene-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of amyloid beta peptides in the brain.

properties

Molecular Formula

C29H21N3OS2

Molecular Weight

491.6 g/mol

IUPAC Name

(7Z)-7-benzylidene-2,4,9-triphenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one

InChI

InChI=1S/C29H21N3OS2/c33-28-26(21-22-13-5-1-6-14-22)34-29(31(28)24-17-9-3-10-18-24)32(25-19-11-4-12-20-25)30-27(35-29)23-15-7-2-8-16-23/h1-21H/b26-21-

InChI Key

MTOHWFANFMWPLQ-QLYXXIJNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C3(S2)N(N=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C3(S2)N(N=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C3(S2)N(N=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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